molecular formula C18H23N3O B3817226 (3-Phenylpiperidin-1-yl)-(1-propan-2-ylpyrazol-4-yl)methanone

(3-Phenylpiperidin-1-yl)-(1-propan-2-ylpyrazol-4-yl)methanone

Cat. No.: B3817226
M. Wt: 297.4 g/mol
InChI Key: QUVOKYNVLSHSJB-UHFFFAOYSA-N
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Description

(3-Phenylpiperidin-1-yl)-(1-propan-2-ylpyrazol-4-yl)methanone is a synthetic organic compound that features a piperidine ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylpiperidin-1-yl)-(1-propan-2-ylpyrazol-4-yl)methanone typically involves multi-step organic reactions. One common method involves the condensation of a piperidine derivative with a pyrazole derivative under controlled conditions. The reaction may proceed through the formation of an intermediate imine, which is subsequently reduced to yield the final product. Common reagents used in these reactions include aldehydes, ketones, and reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Phenylpiperidin-1-yl)-(1-propan-2-ylpyrazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, potentially converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in halogenated derivatives.

Scientific Research Applications

(3-Phenylpiperidin-1-yl)-(1-propan-2-ylpyrazol-4-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Phenylpiperidin-1-yl)-(1-propan-2-ylpyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. Molecular docking studies have shown that it can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-Phenylpiperidin-1-yl)-(1-propan-2-ylpyrazol-4-yl)methanone apart is its unique combination of the piperidine and pyrazole rings, which may confer distinct pharmacological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

(3-phenylpiperidin-1-yl)-(1-propan-2-ylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-14(2)21-13-17(11-19-21)18(22)20-10-6-9-16(12-20)15-7-4-3-5-8-15/h3-5,7-8,11,13-14,16H,6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVOKYNVLSHSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C(=O)N2CCCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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